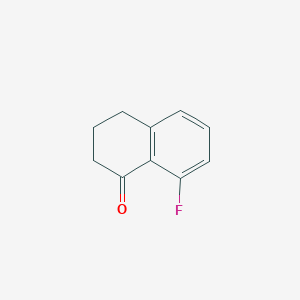

8-Fluoro-1-tetralone

Description

Significance of Organofluorine Compounds in Modern Chemistry

Organofluorine compounds, though rare in nature, have become indispensable in medicinal chemistry and materials science. teknoscienze.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. teknoscienze.comnumberanalytics.com This is due to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond. teknoscienze.com

In the realm of pharmaceuticals, the presence of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing its bioavailability and half-life. teknoscienze.comalfa-chemistry.com Fluorine substitution can also modulate the lipophilicity and binding affinity of a molecule to its biological target. teknoscienze.comcymitquimica.com It can alter the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's solubility and ability to cross cell membranes. alfa-chemistry.com The impact of fluorine is evident in the significant number of fluorinated drugs approved by the U.S. Food and Drug Administration (FDA); in some recent years, up to 50% of approved small-molecule drugs contained fluorine. tandfonline.com

Overview of Tetralone Scaffolds in Synthetic and Medicinal Chemistry

The tetralone scaffold, a bicyclic structure composed of a fused benzene (B151609) and cyclohexanone (B45756) ring, is a privileged core found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. researchgate.netsemanticscholar.org Its rigid framework serves as a valuable template for the spatial orientation of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net

Substituted tetralones are crucial building blocks in organic synthesis due to their reactivity and suitability as starting materials for a wide array of compounds. researchgate.netingentaconnect.com They are precursors to pharmaceuticals such as antibiotics, antidepressants, and agents for treating Alzheimer's disease. researchgate.netingentaconnect.comeurekaselect.com The tetralone motif is a key component in compounds with demonstrated anticancer, antibacterial, antimalarial, and antipsychotic properties. researchgate.neteurekaselect.com The versatility of the tetralone skeleton allows for its elaboration into complex heterocyclic systems and natural product analogues. researchgate.net

Research Imperatives and Distinctive Attributes of 8-Fluoro-1-tetralone

This compound represents a specific convergence of the beneficial attributes of both organofluorine chemistry and the tetralone scaffold. The placement of the fluorine atom at the 8-position of the tetralone ring system is not arbitrary and imparts distinct chemical properties and reactivity to the molecule. This specific substitution pattern influences the electronic environment of the aromatic ring and the adjacent carbonyl group, making this compound a unique building block for chemical synthesis.

Research on this compound is driven by the imperative to create novel chemical entities with tailored properties. It serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it has been utilized in the synthesis of fluorinated analogues of biologically active compounds, such as 8-fluororhein, an analogue of the osteoarthritis drug rhein. rsc.orgrsc.org The compound is also a starting material for creating dissymmetric molecular structures and fluorinated chiral building blocks. nih.govresearchgate.net The study of this compound and its derivatives allows chemists to fine-tune the steric and electronic properties of target molecules, which is a critical aspect of modern drug design and materials science.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are essential for its application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| CAS Number | 628731-58-8 |

| Density | 1.198 g/cm³ |

| Boiling Point | 267.8 °C at 760 mmHg |

| Flash Point | 101.9 °C |

| Appearance | Data not available |

| Storage | Sealed in dry, 2-8°C |

| Data sourced from multiple chemical suppliers and databases. chemsrc.combldpharm.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMWBQHSBRCBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460090 | |

| Record name | 8-fluoro-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628731-58-8 | |

| Record name | 8-fluoro-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Fluoro 1 Tetralone and Analogues

Established Synthetic Routes to 8-Fluoro-1-tetralone

Electrophilic Fluorination Strategies

Electrophilic fluorination is a direct method for introducing a fluorine atom onto a molecule. For aromatic systems like the precursor to this compound, this typically involves the reaction of an electron-rich aromatic ring with a source of electrophilic fluorine ("F+"). The development of stable and manageable electrophilic fluorinating reagents has been crucial for the advancement of these strategies. acs.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborates) (Selectfluor®) are now commonly used. acs.orgbrynmawr.edu

While direct electrophilic fluorination on an unsubstituted tetralone often leads to a mixture of products, regioselectivity can be achieved by using directing groups or by fluorinating a pre-functionalized substrate. For instance, the synthesis of 5-fluoro-1-naphthalenecarboxylic acid has been achieved from the corresponding 5-bromo compound through electrophilic fluorination of the lithio-intermediate, a strategy that could be adapted for 8-fluoro analogues. researchgate.net

Another approach involves the fluorination of activated forms of the tetralone, such as enol ethers or enamines. The silyl (B83357) enol ether of this compound can undergo a Mukaiyama-Michael addition, indicating its utility as a synthetic intermediate. researchgate.net Palladium(IV)-fluoride complexes have also been shown to fluorinate tetralone-derived enamines and silyl enol ethers in high yields. nih.gov For example, the enamine derived from pyrrolidine (B122466) and 1-tetralone (B52770) was fluorinated in 85% yield using a Pd(IV)-F complex. nih.gov

Table 1: Electrophilic Fluorination of Tetralone Derivatives

| Substrate | Fluorinating Reagent System | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Tetralone-derived enamine | Pd(IV)-F Complex | α-Fluoro-1-tetralone | 85% | nih.gov |

| 1-Tetralone-derived TMS-enol ether | Pd(IV)-F Complex | α-Fluoro-1-tetralone | 82% | nih.gov |

| α-Aryl-tetralones | Cinchonine / Selectfluor® | 2-Fluoro-2-aryl-1-tetralones | Up to >98% | researchgate.net |

Cyclization and Aromatization Approaches

The construction of the tetralone core via intramolecular cyclization is a fundamental and widely used strategy. A common method is the Friedel-Crafts reaction. This can involve an initial acylation followed by an intramolecular alkylation. For instance, a substituted benzoyl chloride can react with ethylene (B1197577) in a Friedel-Crafts acylation, and the resulting intermediate can then undergo an intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid like aluminum chloride to form the tetralone ring. researchgate.net

A specific route to 8-halotetralones involves the cyclization of 3-chloro-1-(2-halophenyl)propan-1-one under Friedel-Crafts conditions. researchgate.net This demonstrates a direct method for constructing the halogenated tetralone skeleton. Similarly, the synthesis of 8-methoxy-1-tetralone, an analogue of this compound, has been achieved by the cyclization of a bromoacid with concentrated sulfuric acid. ccsenet.org

Aromatization is another key strategy, often employed to create naphthalenic structures from tetralone precursors. For example, 8-fluoro-5-methoxy-1-tetralone has been used as a starting material which, after formylation, can be aromatized to a naphthalene (B1677914) derivative. rsc.orgrsc.org This highlights the role of tetralones as precursors to fully aromatic systems.

Regioselective Synthesis from Precursors

Achieving regioselectivity—the precise placement of the fluorine atom at the C-8 position—is a significant challenge. One effective method involves a multi-step sequence starting from a precursor with a directing group at the desired position. A notable example is the regioselective oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide with potassium permanganate. researchgate.net The resulting 8-amino-1-tetralone (B1280976) can then be converted to this compound via the Sandmeyer reaction, which provides excellent regiocontrol. researchgate.net

Another powerful method for regioselective synthesis is the oxidation of tetrahydronaphthalenes. The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in refluxing aqueous acetic acid allows for the highly regioselective oxidation of the benzylic position of tetrahydronaphthalenes to yield α-tetralones in excellent yields. acs.org By starting with a precursor that is already fluorinated in the desired position, this method can provide a direct route to this compound.

Table 2: Regioselective Synthesis Strategies

| Precursor | Key Reaction Step | Intermediate/Product | Significance | Reference |

|---|---|---|---|---|

| N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | Oxidation with KMnO₄, then Sandmeyer reaction | This compound | Excellent regiocontrol via an amino directing group. | researchgate.net |

| Substituted Tetrahydronaphthalene | Oxidation with DDQ | α-Tetralone | High regioselectivity for benzylic oxidation. | acs.org |

| 3-Chloro-1-(2-halophenyl)propan-1-one | Intramolecular Friedel-Crafts alkylation | 8-Halo-1-tetralone | Direct construction of the halogenated tetralone core. | researchgate.net |

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Creating chiral centers with high stereocontrol is essential for the synthesis of many pharmaceuticals. For this compound derivatives, this often involves the asymmetric transformation of the ketone or the α-carbon.

Asymmetric Catalytic Reduction of Tetralone Intermediates

The asymmetric reduction of the ketone in 1-tetralones to produce chiral 1-tetralols is a well-established transformation. Asymmetric transfer hydrogenation (ATH) is a particularly effective method. Using ruthenium catalysts with chiral ligands, aromatic ketones like 1-tetralone can be reduced to the corresponding alcohols with excellent enantiomeric excess (ee). mdpi.com For example, the reduction of 1-tetralone using a catalyst system of [RuCl₂(p-cymene)]₂ and a chiral amino alcohol ligand in isopropanol (B130326) afforded the product with up to 98% ee. mdpi.com

Iridium catalysts have also been employed for the asymmetric transfer hydrogenation of tetralones. researchgate.net Furthermore, biocatalytic methods, such as using microorganisms like Chaetomium sp., can achieve the asymmetric reduction of tetralones, sometimes involving a kinetic resolution process where one enantiomer of the alcohol product is selectively oxidized back to the ketone. researchgate.net

Table 3: Asymmetric Reduction of Tetralone Intermediates

| Substrate | Catalyst System | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1-Tetralone | (1R,2S)-Amino alcohol ligand / [RuCl₂(p-cymene)]₂ | Asymmetric Transfer Hydrogenation | Up to 98% | mdpi.com |

| Tetralone | Iridium(III) Complex | Asymmetric Transfer Hydrogenation | High | researchgate.net |

| 2-Tetralone | Chaetomium sp. KCh 6651 | Biocatalytic Reduction | High | researchgate.net |

| Indanones and Tetralones | Dendrimeric supported prolinol | Asymmetric Reduction | Up to 97% | researchgate.net |

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed. This strategy has been applied to the synthesis of chiral tetralone derivatives.

For instance, cinchona alkaloids have been used as chiral phase-transfer catalysts for the enantioselective alkylation of tetralone derivatives. beilstein-journals.org In one study, N-(p-trifluoromethylbenzyl)cinchonidinium bromide catalyzed the alkylation of 1-methyl-7-methoxy-2-tetralone, yielding the enantiomerically enriched product. beilstein-journals.org

Another advanced application involves the use of chiral auxiliaries in combination with metal catalysts. An efficient method for preparing optically active amines from ketones involves a combination of a chiral iridium catalyst (Ir-PSA) and an inexpensive aminoalcohol-based chiral auxiliary. kanto.co.jp This method facilitates the asymmetric reductive amination of ketones, including 2-tetralones, with high yield and stereoselectivity. kanto.co.jp Although this example leads to an amine rather than an alcohol, it showcases the power of chiral auxiliary-mediated transformations on the tetralone scaffold. The auxiliary can be easily removed under mild conditions, making it a practical approach for industrial applications. kanto.co.jp

Table of Compounds

Organocatalytic Enantioselective Fluorination

The development of asymmetric methods to introduce fluorine is crucial for creating chiral fluorinated compounds. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for enantioselective fluorination reactions. psu.edu For tetralone scaffolds, cinchona alkaloids and their derivatives have proven particularly effective as organocatalysts.

Research has demonstrated that combining cinchona alkaloids with electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), facilitates the highly enantioselective fluorination of various carbonyl compounds, including tetralones and indanones. acs.org In these reactions, an N-fluoroammonium salt of the cinchona alkaloid is generated in situ, acting as the chiral fluorinating species. acs.orgchimia.ch This approach has yielded α-fluorotetralones with excellent enantioselectivity, reaching up to 91% enantiomeric excess (ee). acs.org The enantioselectivity can often be inverted by using a pseudo-enantiomeric cinchona alkaloid. psu.edu

Another strategy involves the enantioselective fluorination of α-aryl-tetralones, promoted by cinchonine/Selectfluor combinations. This method allows for the synthesis of 2-fluoro-2-aryl-1-tetralones in high yields (up to >98%) and with moderate to good enantioselectivity (up to 74% ee). researchgate.net While other organocatalytic systems, such as those based on thioureas, have been explored for the fluorination of β-ketoesters, their application to tetralone derivatives has shown limited success in terms of selectivity. unizar.es

| Catalyst System | Substrate Type | Fluorinating Agent | Max. Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid (DHQB) / Selectfluor® | Tetralones, Indanones | Selectfluor® | 91% | acs.org |

| Cinchonine / Selectfluor® | α-Aryl-tetralones | Selectfluor® | 74% | researchgate.net |

| Cinchona Alkaloid Derivative (NF-DHQB·BF₄) | 2-Methyl-1-tetralone Enol Ethers | N-fluoro Cinchona Alkaloids | 61% | chimia.ch |

Diastereoselective Approaches in Fluorinated Tetralone Synthesis

When a molecule contains more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) during synthesis is paramount. Diastereoselective fluorination of tetralone precursors can be achieved through various methods, often relying on substrate or reagent control.

One prominent approach is the palladium-catalyzed α-arylation of α-fluoro-α-tetralones. researchgate.net This reaction creates a quaternary stereocenter at the α-position, and the diastereoselectivity can be influenced by the choice of ligands and reaction conditions, particularly if the tetralone substrate already possesses a chiral center. The development of such methods is critical for accessing complex structures with multiple, well-defined stereocenters.

Furthermore, general strategies for the diastereoselective synthesis of fluorinated compounds often involve the use of chiral auxiliaries or the fluorination of substrates with pre-existing stereocenters that direct the incoming fluorine atom. For instance, the diastereoselective synthesis of fluorinated building blocks has been achieved via the opening of epoxide rings with fluoride (B91410) sources, a method where the existing stereochemistry of the epoxide dictates the stereochemical outcome of the fluorohydrin product. beilstein-journals.org While not directly applied to this compound, these principles are fundamental to designing diastereoselective routes for complex fluorinated tetralone analogues. Research into the diastereoselective synthesis of α-tetralone-fused spirooxindoles also highlights the progress in controlling complex stereochemical arrays involving the tetralone core. researchgate.net

This compound as a Versatile Synthetic Building Block

This compound is a highly valuable and versatile building block in synthetic organic chemistry. bldpharm.comcymitquimica.com Its bifunctional nature, featuring a reactive ketone and a fluorinated aromatic ring, allows for a wide range of chemical transformations. This versatility makes it a sought-after precursor for complex molecules, particularly in the fields of medicinal chemistry and materials science. chemimpex.com

Facilitating the Construction of Complex Molecular Architectures

The rigid, bicyclic framework of this compound serves as an excellent starting point for the synthesis of intricate molecular structures. A notable example is its use in the construction of a fluorinated dibenzo[c,g]fluorenone, which serves as a stator half in a light-driven molecular motor. researchgate.net The synthesis began with this compound, which was converted to its silyl enol ether. This intermediate then underwent a Mukaiyama-Michael addition to a methylene-α-tetralone derivative, forming a key 1,5-diketone precursor. This multi-step sequence demonstrates how the specific reactivity of this compound can be harnessed to build sophisticated, functional molecular machinery. researchgate.net

Precursor Role in Fluorinated Polycyclic Systems

The tetralone skeleton is a common substructure in many polycyclic aromatic compounds. This compound is an ideal precursor for accessing fluorinated versions of these systems. The aforementioned synthesis of a dibenzo[c,g]fluorenone is a direct application of this compound in creating a complex polycyclic heteroaromatic chromophore. researchgate.netresearchgate.net

General strategies that utilize the tetralone core for constructing larger ring systems further underscore its utility. For example, the reaction of 8-alkynyltetralones with Fischer carbene complexes can lead to the rapid assembly of phenalenes and even tetracycline-like cores through subsequent Diels-Alder reactions. researchgate.net These methodologies, when applied to this compound, provide a direct pathway to novel fluorinated polycyclic systems, which are of significant interest for their electronic and biological properties. researchgate.net

Strategic Derivatization for Enhanced Compound Diversity

The chemical handles present in this compound allow for extensive derivatization, enabling the creation of diverse compound libraries for screening and development.

Modification of the Aromatic Ring: The fluorine atom influences the reactivity of the aromatic ring, but further functionalization is possible. For instance, methods have been developed for the synthesis of various 8-halo-1-tetralones from 8-aminotetral-1-one, showcasing routes to modify the aromatic core. researchgate.net

Reactions at the α-Position: The carbon adjacent to the carbonyl group (the α-carbon) is readily functionalized. Palladium-catalyzed α-arylation reactions have been successfully performed on α-fluoro-α-tetralones to introduce aryl groups, creating sterically hindered and structurally complex derivatives. researchgate.net

Transformations of the Carbonyl Group: The ketone functionality is a gateway to numerous other functional groups. It can undergo reduction to form an alcohol, be converted into an olefin via Wittig-type reactions, or participate in condensation reactions like the Friedländer annulation to build new heterocyclic rings. researchgate.net

This wide scope of potential derivatizations makes this compound a strategic precursor in drug discovery programs. Analogous compounds like 7-fluoro-1-tetralone (B1310449) are used as intermediates in the synthesis of pharmaceuticals with anti-inflammatory and analgesic effects, highlighting the value of this compound class in medicinal chemistry. chemimpex.com

Chemical Reactivity and Mechanistic Investigations of 8 Fluoro 1 Tetralone

Reaction Pathways and Transformation Chemistry of the Ketone Moiety

The ketone moiety in 8-fluoro-1-tetralone is a key site for various chemical transformations. The presence of the enolizable ketone presents challenges such as potential racemization and susceptibility to nucleophilic attack. nih.gov However, it also provides a handle for a range of reactions.

One common transformation is the reduction of the ketone to an alcohol. This can be achieved using various reducing agents. Another significant reaction pathway involves the α-carbon to the carbonyl group. This position is nucleophilic and can participate in reactions like aldol (B89426) condensations. For instance, the reaction with benzaldehyde (B42025) can lead to the formation of a naphthol derivative after isomerization of the exocyclic double bond. csic.es

Furthermore, the ketone can be transformed into an olefin through reactions like the Horner-Wadmons-Emmons reaction. csic.es The resulting olefin can then undergo aromatization to form a naphthalene (B1677914) derivative. csic.es Additionally, the ketone functionality can be involved in the formation of heterocyclic structures, such as the synthesis of batracylin and related isoindolo[1,2-b]quinazolin-12-ones from o-acylanilines. researchgate.net

The ketone can also be a precursor for the synthesis of more complex molecules. For example, this compound has been used as a starting material in a seven-step synthesis of a fluorinated dibenzo[c,g]fluorenone stator half. researchgate.net

Influence of the 8-Fluoro Substituent on Aromatic Reactivity

The fluorine atom at the 8-position of the tetralone ring system significantly influences the reactivity of the aromatic ring, primarily through its strong inductive electron-withdrawing effect. libretexts.org This effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions, making them slower compared to unsubstituted tetralone. libretexts.orgmasterorganicchemistry.com

However, the directing effect of the fluoro group in EAS reactions is ortho- and para-directing. This is because the resonance donation of a lone pair from the fluorine atom can stabilize the intermediate carbocation (the arenium ion) formed during ortho or para attack. This stabilization is more significant than for meta attack.

The presence of the fluorine atom can also influence the regioselectivity of reactions on the aromatic ring. For example, in the nitration of tetralone, the position of the incoming nitro group is influenced by the existing substituents. minia.edu.eg

Formation of Novel Fluorinated Tetralone Derivatives

This compound serves as a valuable building block for the synthesis of a variety of novel fluorinated tetralone derivatives. These derivatives often exhibit unique chemical and biological properties due to the presence of the fluorine atom.

One key transformation is the introduction of additional functional groups at the α-position to the ketone. For example, α,α-chlorofluoro-1-tetralone can be synthesized from α-fluoro-1-tetralone by treatment with N-chlorosuccinimide (NCS) after the in-situ formation of a silyl (B83357) enol ether. nih.govscispace.com This α,α-chlorofluoro derivative can then undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as azide (B81097) or thiols to create new chiral molecules with a fluorinated quaternary carbon center. nih.govscispace.com

Furthermore, palladium-catalyzed α-arylation of α-fluoro-tetralones with bromoarenes can produce α-fluoro-α-aryl-α-tetralones. sci-hub.se These compounds are considered carba-analogues of isoflavanones and have been investigated for their biological activities. sci-hub.seua.es

The synthesis of other fluorinated derivatives often involves direct fluorination of a tetralone precursor using electrophilic fluorinating agents like Selectfluor®. mdpi.comsapub.org This method allows for the preparation of selectively fluorinated ketones. mdpi.comsapub.org

Below is a table summarizing the synthesis of some novel fluorinated tetralone derivatives:

| Starting Material | Reagents | Product | Reference |

| α-Fluoro-1-tetralone | 1. TMSOTf, Et3N 2. N-chlorosuccinimide (NCS) | α,α-Chlorofluoro-1-tetralone | nih.govscispace.com |

| (-)-α,α-Chlorofluoro-1-tetralone | Sodium azide or thiols | Corresponding substituted products with a fluorinated quaternary carbon | scispace.com |

| α-Fluoro-α-tetralones | Bromoarenes, Pd catalyst | α-Fluoro-α-aryl-α-tetralones | sci-hub.se |

| Tetralone | Selectfluor® | Selectively fluorinated tetralones | mdpi.comsapub.org |

Investigations into Halogenation and Other Electrophilic/Nucleophilic Processes

The chemical reactivity of this compound has been explored through various halogenation and other electrophilic and nucleophilic reactions.

Halogenation:

Besides the chlorination at the α-position to form α,α-chlorofluoro-1-tetralone, nih.govscispace.com other halogenation reactions can be performed. For example, bromination of tetralones can be achieved using pyridinium (B92312) bromide perbromide in acetic acid, leading to the formation of α-bromonaphthols after aromatization. csic.es

Electrophilic Substitution on the Aromatic Ring:

As discussed in section 3.2, the 8-fluoro substituent deactivates the aromatic ring towards electrophilic aromatic substitution. However, under appropriate conditions, reactions such as nitration and sulfonation can occur. smolecule.com The directing influence of the fluorine atom and the existing carbonyl group will determine the position of the incoming electrophile.

Nucleophilic Reactions:

The carbonyl group of this compound is susceptible to nucleophilic attack. nih.gov This reactivity is fundamental to many of its transformations, including reductions and additions of organometallic reagents.

Furthermore, the α-carbon to the ketone can act as a nucleophile, particularly in its enolate form. This allows for reactions such as alkylation and condensation. nih.govcsic.es The introduction of a quaternary center at the α-position has been explored to improve the stability of tetralone derivatives against nucleophilic attack. nih.gov

The α,α-chlorofluoro-1-tetralone derivative undergoes SN2 reactions with various nucleophiles, demonstrating the utility of halogenated tetralones in constructing new C-N and C-S bonds. scispace.com

Reaction Mechanisms of Fluorination with N-F Reagents

The direct fluorination of tetralones and other ketones is often accomplished using electrophilic N-F fluorinating reagents, with Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a prominent example. researchgate.netmdpi.comresearchgate.net The mechanism of these reactions has been a subject of considerable investigation.

For the α-fluorination of ketones, the generally accepted mechanism involves the initial formation of an enol or enolate tautomer of the ketone. scispace.com The electron-rich double bond of the enol or enolate then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. researchgate.netresearchgate.net

The reaction of enol esters with Selectfluor™ is a facile process that yields α-fluoroketones under mild conditions. researchgate.netresearchgate.net While this method is widely used, the precise mechanism has been debated, with evidence supporting both SN2-type and single-electron transfer (SET) pathways. researchgate.net

Kinetic studies and Hammett analysis for the fluorination of various substrates with a range of N-F reagents have provided evidence for an SN2-type mechanism in many cases. worktribe.com Moderately negative values of the activation entropy (ΔS‡) and Hammett reaction constants (ρ+) support a transition state with some charge separation, consistent with an SN2 pathway. worktribe.com

However, some reactions involving N-F reagents are proposed to proceed via a radical mechanism. researchgate.net The use of radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) can help to elucidate the operating mechanism. researchgate.net It is noteworthy that TEMPO, a common radical scavenger, can react directly with Selectfluor™, making it an unreliable probe in these specific reactions. researchgate.net

Applications of 8 Fluoro 1 Tetralone in Medicinal and Pharmaceutical Sciences

Role as an Intermediate in Pharmaceutical Development

The chemical structure of 8-fluoro-1-tetralone makes it an ideal starting material or key intermediate for the synthesis of more complex pharmaceutical compounds. myskinrecipes.comlookchem.com Its reactive ketone group and the presence of the fluorine atom allow for a wide range of chemical modifications, enabling chemists to construct a diverse library of molecules with potential therapeutic value.

Synthesis of Novel Therapeutic Agents

This compound serves as a crucial intermediate in the synthesis of a variety of novel therapeutic agents. myskinrecipes.comchemimpex.com Its structural framework is a component of molecules designed to interact with specific biological targets. For instance, research has shown its use in creating dissymmetric 1,5-diketones through a Mukaiyama-Michael addition, which are precursors to fluorinated fluorene (B118485) analogues. researchgate.net This highlights the compound's role in generating complex molecular architectures for drug discovery programs. researchgate.net

Furthermore, derivatives of fluorinated tetralones are being explored for their potential as antibacterial agents. smolecule.com The core tetralone structure, modified with a fluorine atom, provides a scaffold that can be further elaborated to develop new classes of antibiotics. smolecule.com

Development of Anti-inflammatory and Analgesic Agents

The tetralone scaffold, in general, has been associated with anti-inflammatory properties, and fluorinated derivatives are no exception. Research into related fluoro-tetralone compounds has indicated their potential in developing new anti-inflammatory and analgesic drugs. chemimpex.com While direct studies on this compound's anti-inflammatory applications are part of broader research, the synthesis of related fluorinated pyrazoline derivatives has yielded compounds with significant anti-inflammatory and analgesic activities. researchgate.net For example, a study focused on the synthesis of 8-fluororhein, an analogue of the osteoarthritis drug rhein, utilized 8-fluoro-5-methoxy-1-tetralone as a starting material, underscoring the utility of the 8-fluoro-tetralone core in this therapeutic area. rsc.org

Contribution to Central Nervous System (CNS) Drug Discovery

The tetralone chemical structure is a key component in many compounds targeting the central nervous system. Its derivatives have been instrumental in the development of antidepressants and other CNS-active agents. researchgate.netresearchgate.net this compound, as a fluorinated analogue, is an important intermediate in the ongoing research for new and improved treatments for a range of neurological and psychiatric conditions. myskinrecipes.comgoogle.com

Research on Neurotransmitter System Modulation

Derivatives of tetralone are known to interact with various neurotransmitter systems, including the serotonin (B10506) and dopamine (B1211576) systems. nih.gov These systems are crucial in regulating mood, cognition, and motor control, and their modulation is a key strategy in treating many CNS disorders. google.comgoogle.com For example, aminotetralin derivatives, which can be synthesized from tetralone precursors, are studied for their effects on serotonin and dopamine receptors. Specifically, research has shown that certain aminotetralin compounds exhibit selective binding to dopamine D2/D3 receptors. The development of ligands for serotonin receptors, such as 5-HT₁A and 5-HT₇, is another active area of research where tetralone-based structures are employed. nih.govnih.govgoogle.com The agonist 8-hydroxy-2-(di-n-propylamino) tetraline (8-OH-DPAT), a well-known 5-HT₁A receptor agonist, has been shown to improve spatial learning performance in studies. nih.gov

Potential for Treatments of Depression, Anxiety, and Neurodegenerative Diseases

Given their role in modulating key neurotransmitter systems, tetralone derivatives are actively investigated for their therapeutic potential in treating depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's disease. google.comjneuropsychiatry.orgmdpi.commdpi.com The synthesis of tetralone-based monoamine reuptake inhibitors is a significant area of research aimed at developing new antidepressants. google.com The antidepressant Agomelatine, for example, was initially synthesized from 7-methoxy-1-tetralone. google.com Furthermore, monoamine oxidase (MAO) inhibitors, used in the treatment of depression and Parkinson's disease, have been developed from tetralone derivatives. nih.gov Studies have identified potent and selective MAO-B inhibitors among 1-tetralone (B52770) derivatives. nih.gov

Anticancer Drug Research and Development

The tetralone scaffold is a recurring motif in a number of compounds investigated for their anticancer properties. researchgate.net The introduction of a fluorine atom, as in this compound, can enhance the biological activity of these compounds, making them promising candidates for further development. rsc.org

Derivatives of tetralone have been shown to inhibit the proliferation of various cancer cell lines. For instance, research on chalcones synthesized from substituted tetralones has demonstrated growth inhibition against a panel of human cancer cell lines, including leukemia, lung, colon, prostate, and breast cancer. nih.gov Other studies have focused on creating tetralone derivatives that act as kinase inhibitors, a key target in cancer therapy. mdpi.comacs.org For example, indolyl-hydrazones have been synthesized and evaluated as kinase inhibitors for breast cancer. mdpi.com Additionally, tetralone derivatives have been used to create compounds that inhibit topoisomerase II, an important enzyme in cell replication and a target for established anticancer drugs like etoposide. nih.gov Research has also explored the synthesis of α-fluoro-α-aryl-α-tetralones, which have shown antiproliferative effects against human breast cancer and leukemia cell lines. sci-hub.seresearchgate.net

Inhibition of Key Enzymes (e.g., Thymidylate Synthase)

Thymidylate synthase (TS) is a crucial enzyme for DNA synthesis, as it catalyzes the production of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. wikipedia.orgmedchemexpress.com Inhibition of this enzyme can halt cell proliferation and induce cell death, making it a key target for anticancer drugs. wikipedia.orgnih.gov

Derivatives of fluoro-tetralone have been identified as important intermediates in the development of TS inhibitors. For instance, 5-acetylamino-7-fluoro-1-tetralone, a related substituted tetralone, acts as an inhibitor of thymidylate synthase. This inhibition is a key mechanism behind its potential as an anticancer agent, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that this type of compound has a high binding affinity for thymidylate synthase, which influences cellular pathways related to cancer progression.

Evaluation of Cytotoxic Activities in Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a variety of human cancer cell lines. These studies are critical in identifying new lead compounds for cancer therapy.

Chalcone derivatives of tetralones have demonstrated significant cytotoxic effects. nih.gov For example, certain chalcone-indole hybrids have shown potent activity against a broad panel of cancer cell lines, including drug-sensitive and drug-resistant strains. nih.gov Similarly, fluorinated chalcones have been reported to possess more potent antiproliferative activity against human pancreatic (BxPC-3) and breast cancer (BT-20) cells compared to their non-fluorinated counterparts. nih.gov

Derivatives such as α-aryl-α-tetralones and α-fluoro-α-aryl-α-tetralones have been synthesized and tested for their antiproliferative effects on human breast cancer and chronic myeloid leukemia cell lines. sci-hub.se Specific compounds from this series were effective in both cancer models, with some showing higher toxicity towards multidrug-resistant cells. sci-hub.seresearchgate.net Studies on 2-benzylidene-1-tetralones led to the identification of a compound that exhibited significant antiproliferative effect against K562 leukemic cells, with an IC50 value of 3.27 µM. researchgate.net Other tetralone derivatives have shown cytotoxicity against colon cancer cells (HCT-116) by inducing cell cycle arrest and increasing reactive oxygen species (ROS) production.

| Tetralone Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Fluorinated Chalcones | BxPC-3 (Pancreatic), BT-20 (Breast) | Potent antiproliferative activity. | nih.gov |

| Chalcone-Indole Hybrids | HepG2, SMMC-7221, PC-3, A549, K562, HCT116, SKOV3, MCF-7 | Potent cytotoxic activity. | nih.gov |

| α-Fluoro-α-aryl-α-tetralones | Human breast cancer, Chronic myeloid leukemia | Effective antiproliferative effects, higher toxicity on multidrug-resistant cells. | sci-hub.se |

| 6-Fluoro-1-tetralone derivatives | HCT-116 (Colorectal) | Induction of G2/M phase cell cycle arrest and ROS production. | |

| 2-Benzylidene-1-tetralones | K562 (Leukemia) | Significant antiproliferative activity (IC50 = 3.27 µM). | researchgate.net |

| Tetralone-based pyridinyl derivatives | MCF-7 (Breast) | Highly significant cytotoxic activity. | researchgate.net |

Synthesis of Anticancer Agent Analogues (e.g., Camptothecin (B557342) Derivatives)

This compound serves as a key building block in the synthesis of complex anticancer agents, most notably analogues of camptothecin. google.com Camptothecin and its derivatives are topoisomerase I inhibitors used in cancer therapy.

Aminotetralone derivatives containing fluorine are crucial intermediates for the industrial preparation of camptothecin analogues like irinotecan (B1672180) and topotecan. google.com The synthesis often involves the Friedländer condensation of an appropriately substituted bicyclic amino ketone (derived from a fluoro-tetralone) with a tricyclic ketone. acs.org Research has shown that introducing an inductively electron-withdrawing group, such as fluorine, at specific positions of the camptothecin analogue structure can significantly enhance antitumor activity. acs.org For example, a 4-methyl-5-fluoro hexacyclic camptothecin analogue was found to be approximately 10 times more active than SN-38 (the active metabolite of irinotecan) in in vitro cytotoxicity assays. acs.org

Enzyme Inhibition and Receptor Binding Studies

Beyond its use in creating cytotoxic agents, the this compound scaffold is integral to developing inhibitors for other key enzymes and ligands for specific receptors involved in disease processes.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that plays a role in various immune and inflammatory diseases. nih.govhofstra.edu MIF possesses a unique tautomerase enzymatic activity, and inhibiting this activity can block its pro-inflammatory effects. nih.govacs.org

Studies have demonstrated that derivatives of tetralone, specifically E-2-arylmethylene-1-tetralones, can efficiently bind to the active site of MIF and inhibit its tautomerase function. nih.govrbcbioscience.com A number of these synthesized derivatives were shown to reduce inflammatory macrophage activation by inhibiting the production of ROS, nitrite, and pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The development of these small molecule inhibitors highlights the utility of the tetralone structure in targeting MIF. nih.govrbcbioscience.com

Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is an enzyme that catalyzes the final step in triglyceride synthesis. nih.govtocris.com As excess triglycerides are linked to metabolic diseases like obesity, insulin (B600854) resistance, and nonalcoholic steatohepatitis, DGAT1 is an attractive therapeutic target. nih.govtocris.com

A novel series of potent and selective DGAT1 inhibitors based on a tetralone core has been discovered. nih.govnih.gov Starting from a tetralone hit compound, structure-activity relationship (SAR) studies led to the identification of a candidate compound, GSK2973980A. nih.gov This compound, which features a complex side chain attached to the tetralone scaffold, is a potent and selective DGAT1 inhibitor with excellent pharmacokinetic properties and in vivo efficacy in reducing postprandial lipid levels in mouse models. nih.govnih.gov

| Enzyme Target | Tetralone Derivative Type | Key Findings | Reference |

|---|---|---|---|

| Thymidylate Synthase | 5-Acetylamino-7-fluoro-1-tetralone | High binding affinity and inhibition, leading to cell cycle arrest. | |

| Macrophage Migration Inhibitory Factor (MIF) Tautomerase | E-2-arylmethylene-1-tetralones | Efficiently bind to MIF's active site, inhibiting tautomerase function and reducing inflammatory macrophage activation. | nih.govrbcbioscience.com |

| Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) | Substituted Tetralones | Led to the discovery of GSK2973980A, a potent and selective DGAT1 inhibitor for treating metabolic disorders. | nih.govnih.gov |

Receptor Binding Affinity and Selectivity Studies

The this compound framework has been utilized to create ligands with high affinity and selectivity for various G-protein coupled receptors (GPCRs), which are important drug targets.

Research has shown that this compound itself and its derivatives exhibit binding affinity for the nociceptin (B549756) (NOP) receptor. lookchem.comresearchgate.net N-substituted spiropiperidine analogues derived from this compound showed high binding affinity for this receptor. researchgate.net In another area, fluorescent chalcones synthesized from tetralone precursors have been developed as selective ligands for the human histamine (B1213489) H3 receptor, with affinities in the nanomolar range. frontiersin.org These ligands are valuable pharmacological tools for studying receptor function. frontiersin.org Furthermore, tetralin derivatives, which can be synthesized from tetralones, have been explored for their binding affinity to serotonin 5-HT1A receptors, a target for antidepressant and anxiolytic drugs. uchile.cl

Impact of Fluorine on Pharmacokinetic and Pharmacodynamic Profiles

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. In the case of this compound, the presence of a single fluorine atom on the aromatic ring is predicted to significantly influence its pharmacokinetic and pharmacodynamic properties compared to its non-fluorinated parent, 1-tetralone. These effects stem from the unique physicochemical properties of fluorine.

The substitution of hydrogen with fluorine introduces an element of similar size but with vastly different electronic properties. Fluorine is the most electronegative element, which can profoundly alter a molecule's characteristics such as metabolic stability, lipophilicity, acidity (pKa), and binding interactions with biological targets. sci-hub.secymitquimica.com

Influence on Pharmacokinetic Properties

Pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug, is critically affected by fluorination.

Metabolic Stability: A primary reason for introducing fluorine is to block metabolic soft spots in a molecule. sci-hub.se The carbon-fluorine (C-F) bond is exceptionally strong, and its presence can prevent or slow down metabolic processes, particularly oxidative metabolism by cytochrome P450 enzymes. ua.es This enhanced metabolic stability can lead to a longer drug half-life and more consistent exposure in the body. For tetralone derivatives, fluorination has been explored to improve metabolic stability. cymitquimica.com While specific data on this compound is not extensively detailed in publicly available research, the principle of metabolic blocking by fluorine is a key anticipated advantage. sci-hub.se

| Property | Hydrogen (H) | Fluorine (F) | Impact on Molecular Properties |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 | Minimal steric difference allows for bioisosteric replacement. |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Induces significant bond polarization, affecting pKa and dipole moment. |

| Bond Dissociation Energy (C-X, kcal/mol) | ~99 (C-H) | ~109 (C-F) | Increases metabolic stability by blocking sites of oxidation. |

Influence on Pharmacodynamic Properties

Pharmacodynamics involves the interaction of a drug with its biological target and the resulting physiological effect. The electronic changes induced by fluorine can significantly modulate these interactions.

Binding Affinity and Potency: The high electronegativity of the fluorine atom can alter the electronic distribution within the this compound molecule. This can lead to more favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding pocket of a target protein, potentially increasing binding affinity and potency. sci-hub.se Studies on various tetralone derivatives have shown that the position and nature of substituents are crucial for biological activity. For instance, research on α-aryl-α-tetralones and their α-fluoro analogs has demonstrated that fluorination can influence antiproliferative effects. sci-hub.se Another study on DGAT1 inhibitors found that an electron-withdrawing fluoro group at the α-position of a tetralone resulted in lower activity compared to electron-donating groups, highlighting the nuanced electronic effects on potency. nih.gov

Receptor Selectivity: The subtle conformational and electronic changes brought about by fluorination can also enhance the selectivity of a compound for its intended target over off-targets. This can lead to a more favorable therapeutic window by reducing the potential for side effects. While specific receptor binding data for this compound is limited, studies on related tetralone derivatives have explored their binding to various CNS receptors, indicating the potential for this class of compounds in neuropharmacology. nih.govfrontiersin.org

| Fluorinated Tetralone Derivative Class | Observed Effect | Potential Implication for this compound | Reference |

|---|---|---|---|

| α-Fluoro-α-aryl-α-tetralones | Showed antiproliferative activity against cancer cell lines. | Suggests potential for 8-fluoro derivatives in oncology research. | sci-hub.se |

| α-Fluoro-tetralone (as DGAT1 inhibitor) | Less active than corresponding non-fluorinated or alkylated analogs. | Indicates that the electronic effect of fluorine can be detrimental to activity depending on the target and substitution position. | nih.gov |

| General Fluorinated Pharmaceuticals | Enhanced metabolic stability and membrane permeability. | Predicts improved pharmacokinetic profile for this compound compared to 1-tetralone. | cymitquimica.com |

Applications in Agrochemical and Advanced Materials Science

Intermediate in Agrochemical Development

The presence of a fluorine atom in an organic molecule can significantly enhance its biological activity, a principle widely exploited in the design of modern agrochemicals. 8-Fluoro-1-tetralone serves as a key precursor in the synthesis of novel herbicidal and pesticidal compounds. mdpi.com The fluorine substituent can increase the metabolic stability and lipophilicity of the final product, improving its efficacy and persistence in the target application. cymitquimica.com

Research has shown that tetralone derivatives, in general, possess a range of biological activities, and the introduction of a fluorine atom can modulate these properties. mdpi.com The synthesis of various fluorinated naphthoic acids, which can be derived from fluorinated tetralones, highlights the utility of these compounds as starting materials for creating new agrochemical candidates. researchgate.net The development of molecules with herbicidal properties is an area of continued interest for the agrochemical industry, and fluorinated compounds like those derived from this compound are promising candidates for further investigation. mdpi.com

Role in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound is a valuable intermediate for creating a variety of complex organic molecules. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, including pharmaceuticals, biopharmaceuticals, and, as mentioned, agrochemicals. allchemlifescience.com The reactivity of the ketone functional group in this compound allows for a wide range of chemical transformations, making it a versatile building block. cymitquimica.com

Its utility is demonstrated in the synthesis of other complex structures. For instance, 8-fluoro-5-methoxy-1-tetralone has been used as a starting material to produce 8-fluororhein, an analogue of a drug investigated for osteoarthritis. rsc.org This highlights the adaptability of the fluorinated tetralone scaffold in multi-step synthetic pathways. Furthermore, this compound itself was a starting point for the seven-step synthesis of a fluorinated dibenzo[c,g]fluorenone stator half, showcasing its role in constructing intricate molecular architectures. researchgate.net The synthesis of various tetralone derivatives is a significant area of research, with applications in creating biologically active compounds and other high-value chemicals. nih.govresearchgate.netgoogle.com

Exploration in Novel Material Design

The unique electronic properties conferred by the fluorine atom make this compound and its derivatives attractive for the design of novel materials with specific functionalities.

Synthesis of Functional Polymers

Fluorinated polymers are well-known for their desirable properties, including high thermal stability, chemical resistance, and hydrophobicity. acs.org While direct polymerization of this compound is not a primary application, its derivatives can serve as monomers or be incorporated into polymer structures to impart these beneficial characteristics. The synthesis of specialty polymers is a key application area for fluorinated compounds. chemimpex.com The development of new fluorinated polymers is an active area of research, with a focus on creating materials with enhanced properties for a variety of applications, from coatings to electronics. acs.orgmdpi.com

Development of Specialized Coatings

The incorporation of fluorine into materials can lead to surfaces with low refractive indices and high hydrophobicity. acs.org These properties are highly desirable for specialized coatings, such as anti-reflective and self-cleaning surfaces. Research into fluorinated compounds for coatings has shown that they can significantly improve the performance and durability of the coated materials. chemimpex.commdpi.com The development of polyfluorinated coating materials is an area where novel synthetic methods are being explored, and intermediates like this compound could play a role in the creation of new and improved coating formulations. mdpi.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 8-fluoro-1-tetralone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic region would show complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The aliphatic protons of the tetralone ring system would appear as multiplets in the upfield region.

The protons on the aliphatic portion of the molecule (positions 2, 3, and 4) would likely appear as three distinct multiplets. The protons at C-2, being adjacent to the carbonyl group, are expected to be the most deshielded of the aliphatic protons. The protons at C-4, adjacent to the aromatic ring, would also experience some deshielding. The protons at C-3 would likely be the most shielded of the aliphatic set.

In the aromatic region, three signals are expected. The fluorine substituent at C-8 would significantly influence the chemical shifts and coupling constants of the adjacent protons. The proton at C-5 would likely be a doublet of doublets due to coupling with H-6 and a longer-range coupling to the fluorine atom. The proton at C-7 is expected to show a complex multiplet due to coupling with H-6 and the fluorine at C-8. The proton at C-6 would likely appear as a triplet of doublets, coupling to both H-5 and H-7.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 2.6 - 2.8 | t | JH2-H3 = 6-7 |

| H-3 | 2.1 - 2.3 | m | - |

| H-4 | 2.9 - 3.1 | t | JH4-H3 = 6-7 |

| H-5 | 7.1 - 7.3 | dd | ³JH5-H6 = 7-8, ⁴JH5-F8 = 1-2 |

| H-6 | 7.4 - 7.6 | td | ³JH6-H5 = 7-8, ³JH6-H7 = 7-8, ⁵JH6-F8 = <1 |

Note: This is a predictive table. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C-1) would be the most downfield signal. The carbons of the aromatic ring would appear in the range of approximately 110-165 ppm, with the carbon directly bonded to the fluorine atom (C-8) exhibiting a large one-bond carbon-fluorine coupling constant (¹JC-F). The other aromatic carbons will also show smaller two- and three-bond couplings to fluorine. The aliphatic carbons (C-2, C-3, and C-4) will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| C-1 (C=O) | 195 - 200 | - |

| C-2 | 38 - 42 | - |

| C-3 | 22 - 26 | - |

| C-4 | 28 - 32 | - |

| C-4a | 130 - 135 | ³JC4a-F8 = 3-5 |

| C-5 | 115 - 120 | ³JC5-F8 = 4-6 |

| C-6 | 135 - 140 | ⁴JC6-F8 = 1-3 |

| C-7 | 118 - 123 | ²JC7-F8 = 15-20 |

| C-8 | 160 - 165 | ¹JC8-F8 = 240-250 |

Note: This is a predictive table. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

The ¹⁹F NMR spectrum of this compound would provide direct information about the chemical environment of the fluorine atom. chemicalbook.com It is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of an aryl fluoride (B91410). The signal would likely appear as a multiplet due to coupling with the nearby aromatic protons (H-7 and potentially H-5). The magnitude of these coupling constants can provide further structural confirmation.

Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Note: This is a predictive table relative to a standard like CFCl₃. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The nominal molecular weight of C₁₀H₉FO is 164.06 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation of this compound under electron ionization (EI) would likely proceed through characteristic pathways for tetralones and aromatic compounds. A prominent molecular ion peak (M⁺˙) at m/z 164 would be expected. Key fragmentation pathways could include:

Loss of CO: A fragment at m/z 136 resulting from the loss of a neutral carbon monoxide molecule from the molecular ion.

Loss of C₂H₄ (ethene): A retro-Diels-Alder type fragmentation of the aliphatic ring could lead to the loss of ethene, resulting in a fragment at m/z 136.

Loss of a fluorine radical: While less common, loss of a fluorine atom could lead to a fragment at m/z 145.

Formation of a fluorotropylium ion: Rearrangement and fragmentation could lead to characteristic aromatic ions.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Identity |

|---|---|

| 164 | [M]⁺˙ (Molecular Ion) |

| 136 | [M - CO]⁺˙ or [M - C₂H₄]⁺˙ |

| 108 | [M - CO - C₂H₄]⁺˙ |

Note: This is a predictive table. Relative abundances would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The aromatic C-H and C=C stretching vibrations, as well as the C-F stretching vibration, would also be key diagnostic features.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| 3050 - 3100 | Aromatic C-H Stretch | Medium |

| 2850 - 2960 | Aliphatic C-H Stretch | Medium |

| ~1685 | C=O Stretch (Aryl Ketone) | Strong |

| 1580 - 1600 | Aromatic C=C Stretch | Medium-Strong |

Note: This is a predictive table. The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structural Elucidation

As of this writing, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). If suitable crystals could be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles. It would reveal the conformation of the cyclohexenone ring and the planarity of the aromatic system. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds or π-π stacking, which govern the solid-state architecture. Such data would be invaluable for computational modeling and for understanding the structure-property relationships of this compound.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling of 8-fluoro-1-tetralone reveals the three-dimensional arrangement of its atoms and the conformational preferences of its fused ring system. The tetralone core, consisting of a benzene (B151609) ring fused to a cyclohexenone ring, is not planar. The cyclohexenone moiety can adopt several conformations, such as a half-chair or a distorted boat.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. researchgate.net These calculations provide a detailed picture of the electron distribution within the molecule.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the carbonyl oxygen is expected to be a region of negative potential, while the hydrogen atoms and the region around the fluorine atom might show positive potential.

Atomic Charges: Calculations can determine the partial charge on each atom, providing insight into the molecule's polarity and the nature of its chemical bonds.

These quantum chemical descriptors are vital for understanding how this compound might interact with other molecules, including enzymes or receptors in a biological system.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, these predictions include:

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. nih.gov These predictions are based on the calculated electronic environment of each nucleus. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an IR spectrum. nih.gov The calculated spectrum can help in assigning the vibrational modes of the molecule, such as the characteristic stretching frequency of the carbonyl group (C=O) and the carbon-fluorine (C-F) bond.

UV-Vis Spectroscopy: The electronic transitions of the molecule can be predicted using time-dependent DFT (TD-DFT) calculations. These transitions correspond to the absorption of light in the ultraviolet-visible region and are related to the energies of the molecular orbitals.

Below is a table summarizing the predicted and, where available, experimental spectroscopic data for tetralone derivatives.

| Spectroscopic Technique | Predicted Data (Computational) |

| ¹H NMR | Chemical shifts are calculated based on the electronic environment of each proton. For a related sulfonamide-Schiff base derivative, a characteristic azomethine proton peak was computationally predicted at 8.60 ppm. nih.gov |

| ¹³C NMR | Chemical shifts are calculated for each carbon atom. In a related sulfonamide-Schiff base derivative, theoretical signals for aromatic carbons were found in the range of 98.90–146.69 ppm. nih.gov |

| IR Spectroscopy | Vibrational frequencies are calculated. For a related sulfonamide-Schiff base derivative, the azomethine and secondary amine (N-H) bands were computationally predicted at 1634 cm⁻¹ and 3446 cm⁻¹, respectively. nih.gov |

| UV-Vis Spectroscopy | Electronic transitions and maximum absorption wavelengths (λmax) are predicted using methods like TD-DFT. |

Molecular Dynamics Simulations for Conformational Flexibility

While molecular modeling provides static pictures of the most stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. figshare.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities.

For this compound, MD simulations can:

Explore the conformational landscape and the transitions between different low-energy conformers.

Simulate the molecule's behavior in different environments, such as in a solvent or interacting with a biological membrane.

Provide insights into the flexibility of the tetralone ring system and how the fluorine substituent might affect this flexibility.

These simulations are computationally intensive but provide invaluable information about the dynamic nature of the molecule, which is often crucial for its biological activity.

In Silico Screening and Drug Design Methodologies

The tetralone scaffold is a common feature in many biologically active compounds. nih.govtandfonline.com Computational methods, often referred to as in silico screening, are used to explore the potential of this compound and its derivatives as drug candidates. google.com

These methodologies include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or a receptor. For derivatives of this compound, docking studies could be used to predict their binding affinity to a specific protein target, helping to identify potential new drugs. researchgate.net

Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features that are necessary for biological activity. By identifying the pharmacophore of a set of active tetralone derivatives, new compounds with potentially higher activity can be designed.

ADMET Prediction: In silico methods can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. sci-hub.se These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. For instance, α-aryl-α-tetralones and their fluorinated analogs have been subjected to in silico ADMETox property prediction. sci-hub.se

Through these computational approaches, the potential of this compound as a building block for new therapeutic agents can be efficiently explored, guiding synthetic efforts towards the most promising candidates.

Future Research Directions and Translational Perspectives

Development of Greener and More Sustainable Synthetic Protocols

The synthesis of fluorinated organic compounds, including 8-fluoro-1-tetralone, often relies on traditional methods that can be resource-intensive. Future research should prioritize the development of more environmentally benign and efficient synthetic strategies. While methods like the Balz-Schiemann reaction or electrophilic fluorination with reagents such as Selectfluor® are established, they can be improved.

Key areas for future development include:

Catalytic Methods: Exploring novel catalytic systems, such as those using earth-abundant metals or organocatalysts, could lead to milder reaction conditions and reduced waste. The use of nano-palladium catalysts supported on biopolymers like chitosan (B1678972) has shown promise in related syntheses, offering high stability and reusability in aqueous media. nih.gov

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters, improve safety, and allow for more efficient scaling. This is particularly relevant for potentially hazardous fluorination reactions.

Alternative Solvents and Energy Sources: Research into using greener solvents like polyethylene (B3416737) glycol (PEG) or ionic liquids can reduce the reliance on volatile organic compounds. researchgate.netacs.org Furthermore, employing energy sources such as microwaves or sonication can accelerate reaction times and improve energy efficiency. nih.govresearchgate.net

Mechanochemistry: Ball-milling and other mechanochemical techniques offer a solvent-free alternative for synthesizing fluorinated compounds, potentially leading to higher yields and novel reactivities, as demonstrated in the formation of fluorinated heterocycles. accelachem.com

Expansion of Biological Applications and Target Identification

The tetralone core is a privileged scaffold found in numerous biologically active compounds, including anticancer and antidepressant agents. beilstein-journals.orgmdpi.com The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential. sigmaaldrich.com

Future research should focus on:

Broadening Therapeutic Screening: Derivatives of this compound should be systematically evaluated against a wider range of diseases. While related α-aryl-α-tetralones have shown antiproliferative activity against breast and colorectal cancer cell lines researchgate.netsigmaaldrich.com, other areas like infectious diseases, neurodegenerative disorders, and metabolic diseases remain largely unexplored. The isomeric 5-fluoro-1-tetralone (B1339362) has been investigated for antibacterial, insecticidal, and antioxidant properties, suggesting similar potential for the 8-fluoro analogue. nih.gov

Specific Target Identification: A crucial step is to move beyond phenotypic screening to identify the specific molecular targets of active compounds. For instance, different tetralone derivatives have been identified as inhibitors of the macrophage migration inhibitory factor (MIF) tautomerase rsc.org and Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for metabolic disorders. acs.org Identifying the protein partners of this compound derivatives will enable mechanism-based drug design and optimization.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how modifications to the this compound scaffold affect biological activity. This includes synthesizing libraries of derivatives with varied substituents on both the aliphatic and aromatic rings to develop potent and selective therapeutic agents.

Integration into Emerging Technologies (e.g., Nanoscience)

The unique properties of organofluorine compounds make them highly suitable for applications in materials science and emerging technologies. wur.nl The this compound scaffold, with its rigid structure and strategically placed fluorine atom, represents a promising building block for novel functional materials.

Future translational perspectives include:

¹⁹F Magnetic Resonance Imaging (MRI): The fluorine-19 (¹⁹F) nucleus is an excellent MRI probe due to the near-total absence of fluorine in biological tissues, which results in background-free imaging. rsc.org this compound could serve as a precursor for ¹⁹F MRI contrast agents. nih.govresearchgate.net By attaching it to targeting moieties (e.g., peptides or antibodies), researchers could develop agents for the non-invasive imaging and diagnosis of diseases like cancer. acs.orgbiointerfaceresearch.com

Advanced Polymers and Materials: Fluorinated polymers are known for their exceptional thermal stability and chemical resistance. researchgate.net Derivatives of this compound could be incorporated as monomers to create new polymers with tailored optical, electronic, or surface properties for use in aerospace, electronics, or as specialty coatings.

Liquid Crystals: The introduction of fluorine is a key strategy in the design of modern liquid crystal displays (LCDs), as it can be used to tune the material's dielectric anisotropy. mdpi.commdpi.com The rigid core of this compound makes it an interesting candidate for derivatization into novel liquid crystalline materials for advanced display technologies. semanticscholar.org

Deeper Mechanistic Understanding of Fluorination Reactions

While electrophilic fluorinating agents like Selectfluor® are commonly used to synthesize fluorinated ketones, the precise mechanism of these reactions is still a subject of debate. A deeper understanding is critical for improving reaction efficiency, and controlling regioselectivity and stereoselectivity.

Future research should aim for:

Resolving Mechanistic Ambiguities: Rigorous kinetic and computational studies are needed to definitively distinguish between the proposed S_N2-type pathway and a single-electron transfer (SET) mechanism for the fluorination of tetralone scaffolds. researchgate.net Studies on related systems suggest that the reaction of enol esters with Selectfluor® proceeds through a polar, two-electron process, but this needs to be confirmed for tetralones themselves. semanticscholar.org

Controlling Regioselectivity: In cases where multiple sites are available for fluorination, controlling the reaction's regioselectivity is a significant challenge. Mechanistic studies can elucidate the electronic and steric factors that govern where the fluorine atom is introduced, enabling the selective synthesis of desired isomers.

Asymmetric Fluorination: For creating chiral fluorinated centers, enantioselective fluorination is key. While some success has been achieved using chiral catalysts based on cinchona alkaloids, a deeper mechanistic insight would facilitate the design of more efficient and highly selective catalysts for the asymmetric fluorination of tetralone derivatives.

Design and Synthesis of Next-Generation Fluorinated Heterocyclic Systems

This compound is an ideal starting material for constructing more complex, fluorine-containing heterocyclic compounds. beilstein-journals.org The ketone functionality allows for a wide range of chemical transformations, including condensations and cyclizations, to build fused ring systems.

Future synthetic endeavors should focus on:

Novel Annulation Strategies: Developing new ring-forming (annulation) reactions using this compound as the precursor can provide access to novel fluorinated heterocycles. For example, condensation with hydrazines can yield fluorinated indazoles beilstein-journals.org, while reactions with other bifunctional reagents can lead to fluorinated pyrimidines, isoxazoles, or quinolines.

Multi-component Reactions: Designing one-pot, multi-component reactions that utilize this compound would be a highly efficient way to generate molecular diversity and build complex libraries of fluorinated compounds for biological screening.

Synthesis of Complex Natural Product Analogues: The tetralone subunit is present in many natural products. This compound can be used to synthesize fluorinated analogues of these natural products. A notable example is the synthesis of 8-fluororhein from 8-fluoro-5-methoxy-1-tetralone, demonstrating the utility of this scaffold in accessing complex molecular architectures.

Q & A

Q. What are the common synthetic routes for 8-Fluoro-1-tetralone, and how do their yields and purity compare?

The synthesis of this compound often involves diazotization of 8-amino-1-tetralone using nitrosonium tetrafluoroborate, followed by fluorination. For example, diazotization of 8-amino-1-tetralone (intermediate 12 ) with nitrosonium tetrafluoroborate yields this compound (13 ) . Alternative methods, such as catalytic hydrogenation or decarboxylation of brominated intermediates (e.g., bromoacid 2 ), have been reported with yields ranging from 57% to 97%, depending on reaction conditions . Purity (>97%) is typically verified via HPLC or NMR, with intermediates rigorously characterized by spectroscopic methods .